4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine
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Overview
Description
4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine is a versatile chemical compound known for its unique properties and extensive applications in scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a butenyl group, and a methoxy-substituted pyridine ring. It is widely used in various fields, including organic synthesis, drug development, and biochemistry investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylpyridine with a suitable alkylating agent, followed by the introduction of the piperidine ring through cyclization reactions. The butenyl group is then added via a substitution reaction, and the final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in these processes include alkyl halides, piperidine derivatives, and various catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for various studies.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-[(1-But-3-enylpiperidin-4-yl)methoxy]-2-methylpyridine
- 2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine
- 2-[(1-But-3-enylpiperidin-4-yl)methoxy]pyrimidine
Comparison: Compared to similar compounds, 4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its piperidine ring and methoxy-substituted pyridine ring contribute to its versatility and effectiveness in various applications. Additionally, the presence of the butenyl group enhances its reactivity and potential for modification .
Properties
IUPAC Name |
4-[(1-but-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-4-9-18-10-5-6-15(12-18)13-19-16-7-8-17-14(2)11-16/h3,7-8,11,15H,1,4-6,9-10,12-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJHBDKNBSBORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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